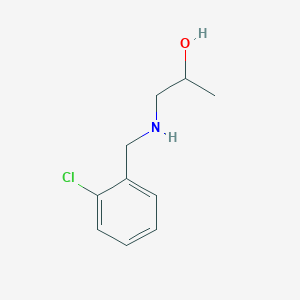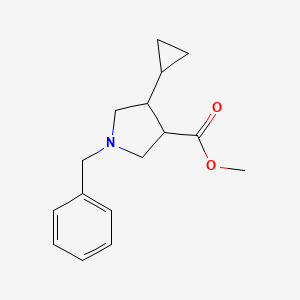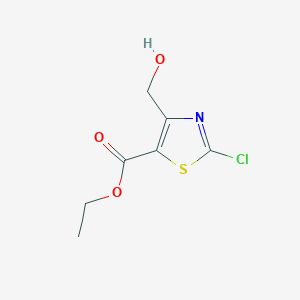![molecular formula C18H26OSi B8621479 trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane](/img/structure/B8621479.png)
trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trimethylsilanylethynyl group attached to a chroman ring, which is further substituted with tetramethyl groups. The compound’s distinct structure imparts specific chemical and physical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane typically involves multiple steps, starting with the preparation of the chroman ring followed by the introduction of the trimethylsilanylethynyl group. One common method involves the reaction of 2,2,4,4-tetramethyl chroman with trimethylsilylacetylene in the presence of a suitable catalyst, such as palladium or copper, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated derivatives.
Substitution: The trimethylsilanylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated chroman derivatives, while substitution reactions can produce a variety of functionalized chroman compounds.
Aplicaciones Científicas De Investigación
trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s derivatives are studied for their potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: The compound is used in the production of high-performance polymers and as an additive in specialty chemicals.
Mecanismo De Acción
The mechanism by which trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The trimethylsilanylethynyl group can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethyl-4-piperidone hydrochloride: Known for its use in organic synthesis and as a precursor for various chemical reactions.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Used in the production of high-performance plastics and polymers.
8-Hydroxy-6-trimethylsilanylethynyl-2,2,4,4-tetramethyl chroman: A closely related compound with similar structural features and applications.
Uniqueness
trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane stands out due to its unique combination of a chroman ring with a trimethylsilanylethynyl group. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C18H26OSi |
|---|---|
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
trimethyl-[2-(2,2,4,4-tetramethyl-3H-chromen-6-yl)ethynyl]silane |
InChI |
InChI=1S/C18H26OSi/c1-17(2)13-18(3,4)19-16-9-8-14(12-15(16)17)10-11-20(5,6)7/h8-9,12H,13H2,1-7H3 |
Clave InChI |
KLSHKWXXHAGUAA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(OC2=C1C=C(C=C2)C#C[Si](C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Imidazo[4,5,1-jk][1]benzazepin-2(1H)-one, 6-amino-4,5,6,7-tetrahydro-7-hydroxy-](/img/structure/B8621450.png)
![4-[(3-Fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B8621458.png)


![4-[3-Amino-3-methylpropyl]benzamide](/img/structure/B8621481.png)



